Loss of MAO Inhibitory Activity
Isatinic acid exhibits no detectable inhibition of human monoamine oxidase A or B, in stark contrast to its cyclic analog isatin and hydroxylated derivatives. In a direct comparative study using human enzyme preparations, isatinic acid showed 0% inhibition, whereas isatin demonstrated an IC50 of 3-15 μM for MAO-B and 5-hydroxyisatin exhibited an IC50 of 8 μM for MAO-A [1].
| Evidence Dimension | Monoamine oxidase (MAO) inhibition potency |
|---|---|
| Target Compound Data | No inhibition detected |
| Comparator Or Baseline | Isatin (IC50 = 3-15 μM for MAO-B) and 5-Hydroxyisatin (IC50 = 8 μM for MAO-A) |
| Quantified Difference | Complete loss of inhibitory activity (>100-fold difference) |
| Conditions | In vitro human MAO A and B enzyme assays at alkaline pH |
Why This Matters
This profound functional divergence is critical for researchers seeking to avoid MAO-mediated off-target effects while utilizing the isatin scaffold for other biological applications.
- [1] Medvedev AE, Goodwin B, Clow A, Halket J, Glover V, Sandler M. Inhibitory potency of some isatin analogues on human monoamine oxidase A and B. Biochem Pharmacol. 1992;44(3):590-2. doi:10.1016/0006-2952(92)90454-q View Source
